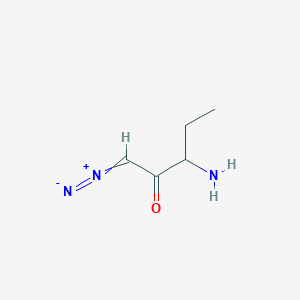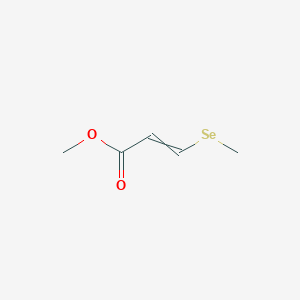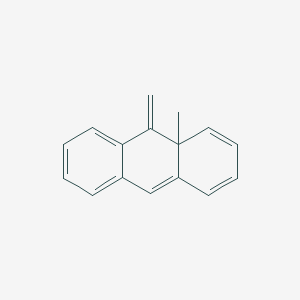
4A-Methyl-10-methylidene-4A,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is a chemical compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties. This particular compound is characterized by the presence of methyl and methylidene groups attached to the anthracene core, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4A-Methyl-10-methylidene-4A,10-dihydroanthracene typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method involves the use of diazonium salts derived from anthracene-9,10-dione, which react with methylene-active compounds to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4A-Methyl-10-methylidene-4A,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
科学研究应用
4A-Methyl-10-methylidene-4A,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism by which 4A-Methyl-10-methylidene-4A,10-dihydroanthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but studies have shown that compounds in this class can inhibit certain enzymes or interfere with cellular signaling pathways .
相似化合物的比较
Similar Compounds
Anthracene: A parent compound with similar aromatic properties but lacking the methyl and methylidene groups.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogen atoms added to the 9 and 10 positions.
Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.
Uniqueness
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is unique due to the presence of both methyl and methylidene groups, which can influence its reactivity and potential applications. These functional groups can enhance its stability and modify its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
106778-21-6 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4a-methyl-10-methylideneanthracene |
InChI |
InChI=1S/C16H14/c1-12-15-9-4-3-7-13(15)11-14-8-5-6-10-16(12,14)2/h3-11H,1H2,2H3 |
InChI 键 |
WAEVLNHXIARCEK-UHFFFAOYSA-N |
规范 SMILES |
CC12C=CC=CC1=CC3=CC=CC=C3C2=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


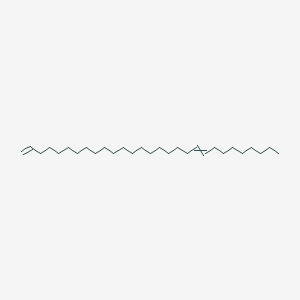
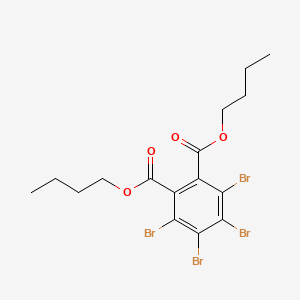
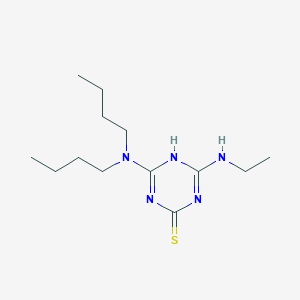
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)
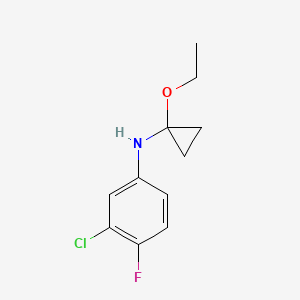
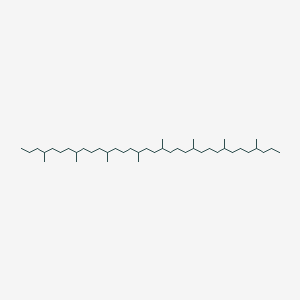
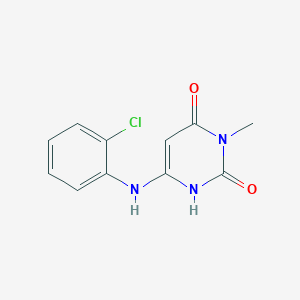
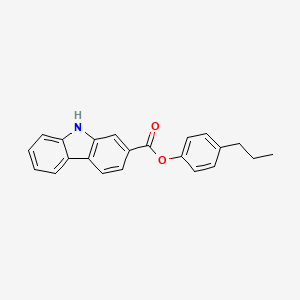
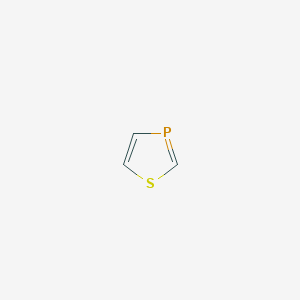

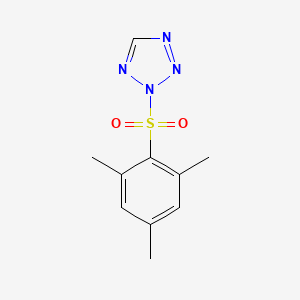
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
